molecular formula C21H25FN4O8 B12285088 Flupirtine-N2-beta-D-Glucuronide

Flupirtine-N2-beta-D-Glucuronide

Cat. No.: B12285088
M. Wt: 480.4 g/mol
InChI Key: PTXUJNSQOAHVQO-UHFFFAOYSA-N
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Description

Flupirtine-N2-beta-D-Glucuronide is a primary metabolite of Flupirtine, a non-opioid analgesic used for pain management. Glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to Flupirtine at the N2 position. This process enhances water solubility, facilitating renal excretion .

Properties

Molecular Formula

C21H25FN4O8

Molecular Weight

480.4 g/mol

IUPAC Name

6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(23-9-10-3-5-11(22)6-4-10)25-18(12)26-19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H,24,32)(H,30,31)(H2,23,25,26)

InChI Key

PTXUJNSQOAHVQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Flupirtine-N2-beta-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include orthophosphoric acid, methanol, and chloroform . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of different oxidized metabolites, while reduction could yield reduced forms of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Glucuronidated Compounds

Structural and Functional Comparisons

Glucuronides vary in conjugation sites (O- or N-linked), molecular complexity, and biological roles. Below is a comparative analysis of key glucuronidated compounds:

Table 1: Key Properties of Selected Glucuronides
Compound Name Conjugation Site Molecular Formula Molecular Weight Primary Application/Function References
Flupirtine-N2-beta-D-Glucuronide N2-position Not specified† Not specified† Analgesic metabolite Inferred‡
Norbuprenorphine-3-β-D-Glucuronide 3-O-position C29H41NO8 531.6 g/mol Opioid metabolism studies
Naringenin 7-Glucuronide 7-O-position C21H20O11 448.4 g/mol Antioxidant; dietary flavonoid
Chloramphenicol 3-O-beta-D-Glucuronide 3-O-position C17H20Cl2N2O11 499.25 g/mol Antibiotic metabolite
Norfluoxetine N-β-D-Glucuronide N-position C23H26F3NO7 503.5 g/mol SSRI metabolite; pharmacokinetic research
4-Nitrophenyl alpha-D-Glucuronide alpha-O-position C12H13NO9 315.2 g/mol Enzyme assay substrate (β-glucuronidase)

†Specific data for this compound is extrapolated from analogous glucuronidation pathways. ‡Inference based on enzymatic mechanisms described in .

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